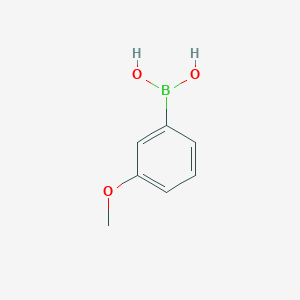

3-Methoxybenzeneboronic acid

Description

The exact mass of the compound 3-Methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGFYPSWCMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370260 | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-98-7 | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHOXYPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxybenzeneboronic Acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid, also known as m-methoxyphenylboronic acid, is a versatile organoboron compound widely utilized in organic synthesis. Its prominence stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[1][2] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and visualizations to aid researchers in its effective application.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3][4] It is recognized for its stability under normal conditions and its utility in creating biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉BO₃ | [1][7][8][9] |

| Molecular Weight | 151.96 g/mol | [1][7][9][10] |

| Melting Point | 160-163 °C | [3][10] |

| CAS Number | 10365-98-7 | [1][7][8][9][10] |

| pKa | 8.10 ± 0.10 (Predicted) | [4] |

| Appearance | White to pale cream or pale gray crystals or powder | [11] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Description |

| ¹H NMR | Spectral data is available for proton nuclear magnetic resonance.[12] |

| ¹³C NMR | The 13C NMR spectrum has been recorded in DMSO-d6.[13] |

| Infrared (IR) | Attenuated Total Reflectance (ATR-IR) spectra are available.[14] |

| Mass Spectrometry (MS) | Mass spectral data is available for this compound.[12] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from m-bromoanisole.[4][15]

Materials:

-

m-bromoanisole

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexane

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/ethanol bath

Procedure:

-

Dissolve m-bromoanisole (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -70 °C using a dry ice/ethanol bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -60 °C.

-

Stir the mixture at -70 °C for 1.5 hours.

-

Slowly add trimethyl borate (3.0 eq) dropwise, again keeping the temperature below -60 °C.

-

Allow the reaction mixture to slowly warm to room temperature over 2 hours.

-

Add 1 M HCl and stir at room temperature for 15 hours.

-

Extract the mixture with ether (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[4][15]

Melting Point Determination

The melting point is a critical parameter for assessing the purity of the synthesized compound.[16]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

Procedure:

-

Place a small amount of the crystalline this compound into a capillary tube and compact the sample.[17]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Perform a second, slower determination, heating at a rate of approximately 2 °C/min near the expected melting point.[16]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[16]

pKa Determination by Spectrophotometric Titration

The acidity of the boronic acid is a key parameter influencing its reactivity.[18][19]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Prepare a solution of this compound in a suitable solvent system (e.g., water/DMSO mixture).

-

Measure the initial pH of the solution.

-

Titrate the solution with a standardized NaOH solution in small increments.

-

After each addition of titrant, record the pH and the UV-Vis spectrum of the solution.

-

Continue the titration until the pH has passed the expected pKa by at least one pH unit.

-

The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common reagent in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.[1][20][21]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))[6]

-

Solvent system (e.g., toluene/ethanol/water)[6]

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).[6]

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.[6]

-

Add the palladium catalyst (e.g., 5 mol%) to the reaction mixture under an inert atmosphere.[6]

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.[6][21]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an appropriate workup, which typically involves extraction and purification by column chromatography.[20]

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Synthetic workflow for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7][23]

Precautionary Measures:

-

Wash hands thoroughly after handling.[5]

-

Wear protective gloves, clothing, eye, and face protection.[5]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Use only in a well-ventilated area.[5]

-

Store in a dry, well-ventilated place with the container tightly closed.[5] Refrigeration is recommended.[5]

Incompatible Materials:

Conclusion

This compound is a valuable reagent in modern organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols, is essential for its successful application in research and development. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Methoxyphenylboronic acid | 10365-98-7 [amp.chemicalbook.com]

- 4. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. B24412.14 [thermofisher.com]

- 9. scbt.com [scbt.com]

- 10. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]

- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. rose-hulman.edu [rose-hulman.edu]

- 21. youtube.com [youtube.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. synquestlabs.com [synquestlabs.com]

- 24. fishersci.com [fishersci.com]

(3-Methoxyphenyl)boronic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of (3-Methoxyphenyl)boronic acid, a versatile reagent widely utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its unique properties make it a valuable building block in the development of complex organic molecules, including pharmaceuticals and agrochemicals.

Core Physical and Chemical Properties

(3-Methoxyphenyl)boronic acid, also known as 3-methoxybenzeneboronic acid, is a white to light yellow crystalline powder.[1] It is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1][2] The presence of the methoxy group enhances its reactivity and solubility, making it an effective component in various chemical transformations.[2][3]

Table 1: General Properties of (3-Methoxyphenyl)boronic acid

| Property | Value | Reference(s) |

| CAS Number | 10365-98-7 | [4][5][6] |

| Molecular Formula | C₇H₉BO₃ | [4][5] |

| Molecular Weight | 151.96 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [1][7] |

| Melting Point | 160-163 °C | [8] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Features/Notes |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Spectral data available.[9][10] |

| IR | Spectral data available.[11][12] |

Safety and Handling

(3-Methoxyphenyl)boronic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[6]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like (3-Methoxyphenyl)boronic acid) and an organic halide or triflate.[13][14] This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.

Experimental Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Example Protocol:

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), (3-Methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of toluene and water) and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 mmol).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique like TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Molecular Structure and Signaling Pathways

The utility of (3-Methoxyphenyl)boronic acid in Suzuki-Miyaura coupling is rooted in its molecular structure, which facilitates the key steps of the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[1]

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. researchgate.net [researchgate.net]

- 3. 10365-98-7|3-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 4. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 3-甲氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Methoxyphenylboronic Acid | 10365-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 9. 3-Methoxyphenylboronic acid(10365-98-7) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Methoxyphenylboronic acid(10365-98-7) IR Spectrum [chemicalbook.com]

- 13. google.com [google.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Methoxybenzeneboronic Acid (CAS: 10365-98-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid, also known as (3-methoxyphenyl)boronic acid or m-anisylboronic acid, is an organoboron compound that has become an indispensable tool in modern organic synthesis.[1][2] Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.[1][3] This reaction is a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] The presence of the methoxy group on the phenyl ring enhances the compound's reactivity and solubility, making it a versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its safety and handling information.

Physicochemical and Spectroscopic Data

This compound typically appears as a white to off-white or light yellow crystalline powder.[3][4] It is soluble in polar organic solvents such as methanol and ethanol, and slightly soluble in DMSO.[1][3] It is important to note that this compound may contain varying amounts of its anhydride.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10365-98-7 | [1][6][7] |

| Molecular Formula | C₇H₉BO₃ | [1][6][7] |

| Molecular Weight | 151.96 g/mol | [6][7][8] |

| Melting Point | 160-163 °C (lit.) | [3][5][8] |

| Boiling Point | 318.6 °C at 760 mmHg | [3] |

| Density | 1.17 g/cm³ | [3] |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| pKa | 8.10 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in methanol and ethanol; Slightly soluble in DMSO. | [1][3] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Available from ChemicalBook[5] |

| ¹³C NMR | Available from SpectraBase[9] |

| IR | Available from ChemicalBook[5] |

| Mass Spectrometry | Available from ChemicalBook[5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an organolithium reagent with a trialkyl borate, followed by acidic workup. The following protocol is adapted from a known synthetic route.[10]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Materials:

-

m-Bromoanisole

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M)

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas

-

Ethanol/dry ice bath

Procedure:

-

Under a nitrogen atmosphere, dissolve 41.3 g (220 mmol) of m-bromoanisole in 880 mL of anhydrous tetrahydrofuran in a suitable reaction vessel.[10]

-

Cool the solution to -70 °C using an ethanol/dry ice bath.[10]

-

Slowly add 160 mL (250 mmol) of a 1.6 M solution of n-butyllithium in hexanes dropwise, ensuring the internal temperature does not exceed -60 °C.[10]

-

After the addition is complete, stir the reaction mixture at -70 °C for 1.5 hours.[10]

-

Slowly add 75 mL (660 mmol) of trimethyl borate dropwise, again maintaining the reaction temperature below -60 °C.[10]

-

Stir the mixture for an additional hour under these cooling conditions.[10]

-

Allow the reaction mixture to slowly warm to room temperature (25 °C) over a period of 2 hours.[10]

-

Add 720 mL of 1 M hydrochloric acid and stir the mixture vigorously at 25 °C for 15 hours.[10]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 300 mL).[10]

-

Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium chloride solution (100 mL).[10]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound.[10]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application of this compound, enabling the synthesis of biaryl compounds. The following is a representative protocol for the coupling of this compound with an aryl bromide.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Nitrogen or Argon gas

General Procedure:

-

In a round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[6][11] It may also cause respiratory irritation.[6][11]

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity, Single Exposure | 3 (Respiratory tract irritation) |

Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][12] Some sources recommend refrigeration (0-6 °C).[3]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7][12]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[7][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][12]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[7][12]

-

Conclusion

This compound (CAS: 10365-98-7) is a highly valuable and versatile reagent in organic chemistry. Its primary role as a coupling partner in the Suzuki-Miyaura reaction has cemented its importance in the synthesis of a wide array of complex molecules, particularly in the fields of drug discovery and materials science. This guide has provided essential technical information, including physicochemical properties, detailed and reliable experimental protocols, and critical safety data to aid researchers and scientists in its effective and safe utilization.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. odinity.com [odinity.com]

- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Technical Guide to 3-Methoxybenzeneboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methoxybenzeneboronic acid, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a step-by-step synthesis protocol, and offers a comprehensive experimental workflow for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information is curated to assist researchers and professionals in drug development and other areas of chemical synthesis in effectively utilizing this valuable compound.

Core Properties of this compound

This compound, also known as m-methoxyphenylboronic acid, is an organoboron compound that serves as a key building block in the formation of carbon-carbon bonds.[1][2][3] Its utility is most prominent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[4]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 151.96 g/mol | [1][2][3][5] |

| Molecular Formula | C₇H₉BO₃ | [3][5] |

| CAS Number | 10365-98-7 | [1][2][6] |

| Melting Point | 160-163 °C | [2] |

| Appearance | White to light yellow crystalline powder | [7] |

| InChI Key | NLLGFYPSWCMUIV-UHFFFAOYSA-N | [2] |

| SMILES String | COc1cccc(c1)B(O)O | [2] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through the reaction of 3-bromoanisole with a borate ester in the presence of a strong base. The following is a detailed experimental protocol for its preparation.[7][8]

Materials:

-

3-Bromoanisole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexane

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/ethanol bath

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoanisole in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/ethanol bath.

-

Slowly add n-butyllithium (in hexane) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

To the reaction mixture, add trimethyl borate dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization.

Below is a graphical representation of the synthesis workflow.

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling: An Experimental Workflow

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[4][9][10] this compound is a frequently used coupling partner in these reactions.[3][4]

General Protocol for a Suzuki-Miyaura Coupling Reaction:

This protocol outlines a general procedure for the coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the substrate.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, combine the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (often 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography or recrystallization.

The following diagram illustrates the logical flow of a typical Suzuki-Miyaura coupling experiment.

Caption: Logical workflow of a Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

This compound is a cornerstone reagent in synthetic organic chemistry, particularly for the construction of biaryl structures prevalent in many biologically active molecules. Its well-defined properties and predictable reactivity in Suzuki-Miyaura coupling reactions make it an invaluable tool for researchers in drug discovery and development. The protocols and data presented in this guide are intended to facilitate its effective application in the laboratory. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates.

References

- 1. 3-Methoxyphenylboronic acid - (m-Methoxyphenyl)boronic acid, this compound [sigmaaldrich.com]

- 2. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 10365-98-7|3-Methoxyphenylboronic acid|BLD Pharm [bldpharm.com]

- 7. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 8. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to 3-Methoxybenzeneboronic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzeneboronic acid, a key building block in modern organic synthesis, has played a pivotal role in the advancement of medicinal chemistry and materials science. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has made it an indispensable tool for the construction of complex molecular architectures.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of quantitative data, and a discussion of its significant applications.

Discovery and History

The journey of arylboronic acids began in the late 19th and early 20th centuries, with foundational work on organoboron compounds. While the synthesis of the parent phenylboronic acid was reported earlier, the preparation of substituted derivatives followed as synthetic methodologies became more sophisticated.

Initial explorations into methoxy-substituted phenylboronic acids were documented in the 1930s. A notable early study by A. D. Ainley and Frederick Challenger in 1930 detailed the synthesis of ortho- and para-methoxybenzeneboronic acids (o- and p-anisylboronic acids). Their work, "Studies of the boron–carbon linkage. Part I. The oxidation and nitration of phenylboric acid," published in the Journal of the Chemical Society, described the preparation of these isomers through the reaction of the corresponding Grignard reagents with boric esters. However, this seminal paper did not include the synthesis of the meta-isomer, this compound.

The true explosion in the application of this compound, and arylboronic acids in general, came with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in the late 1970s and its subsequent refinement provided a powerful and versatile method for forming carbon-carbon bonds, with arylboronic acids serving as key nucleophilic partners. This Nobel Prize-winning reaction propelled this compound from a chemical curiosity to a staple reagent in academic and industrial laboratories worldwide.

The following diagram illustrates the key milestones in the historical development and application of this compound.

Caption: Key milestones in the history of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary pathways, both of which rely on the formation of a carbon-boron bond by reacting an organometallic reagent with a borate ester.

Synthesis via Organolithium Intermediate

This method involves the lithiation of 3-bromoanisole followed by quenching with a trialkyl borate.

The logical workflow for this synthesis is depicted below:

Caption: Workflow for the synthesis of this compound.

Synthesis via Grignard Reagent

An alternative and also widely used method involves the formation of a Grignard reagent from 3-bromoanisole.

The signaling pathway for this synthetic route is as follows:

References

Spectroscopic Analysis of 3-Methoxybenzeneboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxybenzeneboronic acid, a compound of significant interest in synthetic chemistry and drug development. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This information is crucial for substance identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | |||

| 3.74 | s | 3H | -OCH₃ |

| 6.6-7.8 | m | 4H | Ar-H |

| Data not available in search results | s (broad) | 2H | -B(OH)₂ |

Note: Specific chemical shifts and multiplicities for the aromatic protons were not explicitly available in the searched literature. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be variable.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: DMSO-d₆[1]

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-B |

| Data not available in search results | Ar-C |

| Data not available in search results | Ar-CH |

| Data not available in search results | Ar-CH |

| Data not available in search results | Ar-CH |

| Data not available in search results | Ar-C-O |

| 54.8 | -OCH₃ |

Note: While the solvent is known to be DMSO-d₆, specific chemical shifts for the aromatic carbons and the carbon attached to the boron atom were not available in the public search results. The methoxy carbon signal is assigned based on typical chemical shift ranges.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (boronic acid) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (methyl) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1080 | Medium | in-plane C-H bend (aromatic) |

| ~750 | Strong | out-of-plane C-H bend (aromatic) |

Note: The peak positions are approximate and are based on typical values for the functional groups present in the molecule. Specific peak data from experimental spectra were not available in the search results.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 152 | Data not available | [M]⁺ (Molecular Ion) |

| Data not available | Fragment Ions |

Note: The molecular ion peak corresponding to the molecular weight of this compound (151.96 g/mol ) is expected at m/z 152. Detailed fragmentation patterns and relative intensities were not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are generalized for solid organic compounds and are directly applicable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-field NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Pipettes and vials

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is a suitable choice for this compound).

-

Vortex the vial until the sample is completely dissolved.

-

Using a pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain an infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

After the measurement, release the pressure, raise the press, and carefully remove the sample powder from the crystal using a soft brush or a lint-free wipe.

-

Clean the crystal thoroughly with a solvent-dampened wipe to remove any residue.

-

Mass Spectrometry (MS) Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.

Method: Electron Ionization (EI)

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with an EI source

-

Direct insertion probe or a Gas Chromatograph (GC) inlet

-

Volatile solvent (if using GC inlet, e.g., methanol or dichloromethane)

-

Vials and micropipettes

Procedure:

-

Sample Introduction (Direct Insertion Probe):

-

Place a small amount of the solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

-

Sample Introduction (GC Inlet):

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the heated injection port of the GC, which is coupled to the mass spectrometer. The sample will be vaporized and carried into the ion source by the carrier gas (e.g., helium).

-

-

Ionization and Analysis:

-

In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Purity and Stability of 3-Methoxybenzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxybenzeneboronic acid, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, is integral to the development of numerous pharmaceutical compounds. Its purity and stability are critical parameters that can significantly impact reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of the purity and stability of this compound, offering valuable data and experimental protocols to ensure its optimal use in research and drug development.

Purity Profile of this compound

The purity of this compound can vary between suppliers and batches. It is crucial to ascertain the purity of the material to ensure reproducible and reliable experimental results.

Typical Purity Specifications

Commercial suppliers of this compound typically provide a certificate of analysis (CoA) with purity specifications. As a general guide, the purity of this reagent is often in the range of 97% to over 99%.

| Supplier/Grade | Purity Specification | Notes |

| High-Purity Grade | ≥99.0% | Often used in late-stage clinical and commercial manufacturing. |

| Research Grade | ≥97.0% | Suitable for early-stage research and development. |

Common Impurities

A common impurity in boronic acids is the corresponding boroxine (a cyclic anhydride), which is formed by the dehydration of three boronic acid molecules. The presence of boroxine can affect the stoichiometry of reactions and should be monitored. Other potential impurities can arise from the synthetic route and may include starting materials, by-products, and residual solvents.

Stability of this compound

This compound, like other boronic acids, is susceptible to degradation under certain conditions. Understanding its stability profile is essential for proper storage, handling, and use in chemical reactions.

Storage and Handling Recommendations

To maintain the integrity of this compound, the following storage and handling guidelines are recommended:

-

Solid Form: Store in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable. It is a hygroscopic solid, so it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

-

In Solution: Solutions of this compound are generally less stable than the solid material. If solutions must be stored, they should be kept at low temperatures (-20 °C or -80 °C) and used as quickly as possible. The choice of solvent can also impact stability.

Degradation Pathways

The primary degradation pathways for this compound include:

-

Dehydration: The reversible formation of the cyclic anhydride, boroxine, through the loss of water. This is often promoted by heat.

-

Oxidative Deboronation: The irreversible oxidation of the carbon-boron bond to yield 3-methoxyphenol. This can be initiated by oxidizing agents, light, and elevated temperatures.

The logical relationship for the formation of the primary degradation products of this compound is visualized below.

Experimental Protocols for Purity and Stability Assessment

A comprehensive assessment of the purity and stability of this compound requires the use of various analytical techniques. Below are detailed protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its impurities and degradation products.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or another suitable buffer) is typically used. A starting condition of 10-20% acetonitrile, ramping up to 90-95% can be a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 220 nm or 254 nm

-

Column Temperature: 30 °C

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Analysis: Inject the sample and a blank (diluent) into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Assay by Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.

Instrumentation:

-

NMR spectrometer (400 MHz or higher)

Sample Preparation:

-

Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.

-

Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

-

Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Ensure complete dissolution of both the analyte and the internal standard.

NMR Acquisition Parameters:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): Should be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

Data Processing and Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal of this compound and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of this compound.

Derivatization (optional, if needed):

-

React the sample with a silylating agent (e.g., BSTFA) to convert the boronic acid to a more volatile silyl ester.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 280-300 °C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Sample Preparation:

-

Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

If derivatization is performed, follow the specific protocol for the chosen reagent.

-

Inject the prepared sample into the GC-MS system.

Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal or external standard.

Forced Degradation Studies

Forced degradation studies are performed to understand the stability of the molecule under stress conditions and to generate potential degradation products. These studies are essential for developing and validating stability-indicating analytical methods.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 2-4 hours (boronic acids can be sensitive to strong bases).

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

-

Thermal Degradation: Store the solid compound at 105 °C for 48 hours.

-

Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

The following diagram illustrates a typical workflow for assessing the purity and stability of this compound.

Conclusion

The purity and stability of this compound are paramount for its successful application in pharmaceutical research and development. A thorough understanding of its potential impurities and degradation pathways, coupled with the implementation of robust analytical methods, is essential for ensuring the quality and consistency of synthetic processes and final products. The data and protocols presented in this guide provide a comprehensive framework for the effective assessment and control of this critical reagent.

The Expanding Role of Boronic Acids in Medicinal Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids have emerged from a niche chemical curiosity to a validated and versatile pharmacophore in modern medicinal chemistry. Their unique electronic properties, particularly the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, have enabled the development of potent and selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth exploration of the core principles of boronic acid chemistry, their mechanisms of action, and their application in drug discovery and development. It offers a comprehensive overview of key FDA-approved boronic acid-containing drugs, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on the future of this dynamic field. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.

Introduction

The journey of boronic acids in medicine has been transformative. Once viewed with skepticism due to perceived toxicity, the paradigm shifted dramatically with the clinical success of bortezomib, the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma.[1][2] This milestone ignited a surge of interest in boron-containing compounds, leading to the approval of other notable drugs such as the second-generation proteasome inhibitor ixazomib and the β-lactamase inhibitor vaborbactam.[1][2]

The utility of the boronic acid moiety stems from its trigonal planar geometry and empty p-orbital, which render it a mild Lewis acid capable of interacting with nucleophilic residues like serine and threonine in enzyme active sites.[3] This interaction leads to the formation of a stable, tetrahedral boronate complex, effectively mimicking the transition state of substrate hydrolysis and resulting in potent enzyme inhibition.[4][5] Beyond enzyme inhibition, the ability of boronic acids to reversibly bind to cis-diols has opened up applications in drug delivery, diagnostics, and the enrichment of glycoproteins for proteomic studies.[6][7][8]

This guide will delve into the fundamental chemistry of boronic acids, their diverse applications in medicinal chemistry, and the practical considerations for their inclusion in drug design programs.

Mechanism of Action: The Chemistry of Boron in Biology

The therapeutic efficacy of boronic acid-containing drugs is primarily attributed to two key chemical interactions: reversible covalent inhibition of enzymes and the formation of boronate esters with cis-diols.

Reversible Covalent Enzyme Inhibition

The boron atom in a boronic acid possesses an empty p-orbital, making it electrophilic and susceptible to nucleophilic attack. In the active sites of many enzymes, particularly serine proteases, a nucleophilic serine or threonine residue plays a crucial role in catalysis. The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of these residues, creating a stable tetrahedral intermediate.[3][4] This complex effectively blocks the active site, preventing the natural substrate from binding and inhibiting the enzyme's function. The reversibility of this bond is a key advantage, potentially reducing off-target effects and toxicity compared to irreversible inhibitors.

A prime example of this mechanism is the inhibition of the 26S proteasome by bortezomib. The proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, and its dysregulation is implicated in various cancers. Bortezomib's boronic acid group forms a stable complex with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome, leading to an accumulation of pro-apoptotic factors and ultimately, cancer cell death.[1]

Boronate Ester Formation with cis-Diols

Boronic acids can react with compounds containing 1,2- or 1,3-cis-diol functionalities to form cyclic boronate esters.[6][7] This reversible interaction is particularly relevant in biological systems due to the abundance of cis-diols in carbohydrates, glycoproteins, and certain signaling molecules.[8][9] This property has been exploited in several ways:

-

Targeting Glycoproteins: The surface of many cells, especially cancer cells, is rich in glycoproteins. Phenylboronic acid (PBA) and its derivatives can selectively bind to sialic acid residues on these glycoproteins, enabling targeted drug delivery.[10]

-

Glycoprotein Enrichment: In proteomics, boronate affinity chromatography is a powerful technique for selectively capturing and enriching glycoproteins and glycopeptides from complex biological samples, facilitating their identification and quantification by mass spectrometry.[11][12]

-

Sensing and Diagnostics: The interaction with diols can be coupled with a fluorescent reporter to create sensors for detecting saccharides and other biologically important molecules.[7]

Boronic Acids in Drug Discovery and Development

The unique properties of boronic acids have led to their successful incorporation into drugs targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.

FDA-Approved Boronic Acid Drugs

To date, several boronic acid-containing drugs have received FDA approval, validating their therapeutic potential.[2][13]

| Drug Name (Brand Name) | Target | Therapeutic Area | Year of FDA Approval |

| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma | 2003[1][13] |

| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple Myeloma | 2015[1][13] |

| Vaborbactam (Vabomere®) | β-Lactamases | Complicated Urinary Tract Infections | 2017[1] |

| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis | 2016 |

| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | Onychomycosis | 2014 |

Boronic Acid-Based Enzyme Inhibitors: Quantitative Data

The potency of boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ). The following tables summarize representative data for boronic acid inhibitors against various enzyme targets.

Table 1: Boronic Acid-Based Proteasome Inhibitors

| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Cell Line/Assay Condition |

| Bortezomib | 20S Proteasome (Chymotrypsin-like activity) | 7 | 0.6 | Cell-free assay[14] |

| 20-100 | PC-3 cells (24-48h)[14] | |||

| Ixazomib | 20S Proteasome (Chymotrypsin-like activity) | 3.4 | Cell-free assay | |

| AS-06 | 20S Proteasome (Chymotrypsin-like activity) | 2.2 | Human erythrocyte-derived 20S proteasome[15] | |

| AS-29 | 20S Proteasome (Chymotrypsin-like activity) | 14 | Human erythrocyte-derived 20S proteasome[15] |

Table 2: Boronic Acid-Based β-Lactamase Inhibitors

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

| Vaborbactam | KPC-2 | 93 | |

| S02030 | KPC-2 | 80 | |

| CTX-M-96 | 2 | ||

| MB_076 | KPC-2 | 135 | |

| CTX-M-96 | 4 | ||

| Compound 5 (in situ synthesis) | KPC-2 | 730 | |

| Compound 10a (in situ synthesis) | AmpC | 140 |

Data for S02030, MB_076, Compound 5, and Compound 10a are from a study on in situ click chemistry for inhibitor discovery.[16]

Table 3: Boronic Acid-Based Fatty Acid Amide Hydrolase (FAAH) and Arginase Inhibitors

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) |

| Phenylboronic acid with para-nonyl substituent (13) | FAAH | 0.0091 | |

| Alkenyl boronic acid 44 | FAAH | 0.014 | |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase-1 (rat liver) | 0.8 | |

| Arginase-2 (human) | 8.5 | ||

| (R)-2-amino-6-borono-2-(2-piperidin-1-yl) ethyl) hexanoic acid (11) | Arginase-1 (human) | 0.223 | |

| Arginase-2 (human) | 0.509 |

Data for FAAH inhibitors are from studies on novel boronic acid inhibitors of FAAH.[7][17] Data for arginase inhibitors are from a review on arginase inhibitor synthesis.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of boronic acid-containing compounds.

Synthesis of Boronic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of boronic acids and their esters.

Materials:

-

Aryl or vinyl halide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., potassium acetate (KOAc), 3.0 equiv)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl or vinyl halide, bis(pinacolato)diboron, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.

-

The boronic ester can be hydrolyzed to the corresponding boronic acid by treatment with an acid (e.g., HCl) or a base (e.g., NaOH).

Enzyme Inhibition Assay

This protocol describes a general method for determining the IC₅₀ value of a boronic acid inhibitor against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

Boronic acid inhibitor

-

Assay buffer (optimized for enzyme activity)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the boronic acid inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Boronic acid compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the boronic acid compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the IC₅₀ value.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of a cell population treated with a boronic acid compound.

Materials:

-

Cells treated with the boronic acid compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

The resulting data will be a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Analyze the data to determine the effect of the boronic acid compound on cell cycle progression.

Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate important concepts related to the medicinal chemistry of boronic acids.

Ubiquitin-Proteasome Signaling Pathway

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by boronic acid-based drugs.

Drug Discovery Workflow for Boronic Acid Inhibitors

Caption: A generalized workflow for the discovery and development of boronic acid inhibitors.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical experimental workflow for the synthesis and biological evaluation of boronic acid inhibitors.

Challenges and Future Directions

Despite their successes, the development of boronic acid-based drugs is not without its challenges. Issues such as off-target effects, potential for rapid oxidation, and the need for specific formulation strategies to ensure stability and bioavailability require careful consideration during the drug design process.

The future of boronic acids in medicinal chemistry is promising, with several exciting areas of research:

-

Targeted Drug Delivery: Leveraging the diol-binding properties of boronic acids to develop more sophisticated and tumor-specific drug delivery systems.

-

PROTACs: Incorporating boronic acids into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of target proteins, offering a novel therapeutic modality.

-

Neurological and Inflammatory Diseases: Exploring the potential of boronic acid inhibitors for targets beyond oncology and infectious diseases, such as those involved in neurodegenerative and inflammatory conditions.

-

Combination Therapies: Investigating the synergistic effects of boronic acid inhibitors with other therapeutic agents to overcome drug resistance and enhance efficacy.

Conclusion

Boronic acids have firmly established their place as a valuable and versatile class of pharmacophores in medicinal chemistry. Their unique ability to form reversible covalent interactions with biological targets has paved the way for the development of first-in-class drugs for challenging diseases. As our understanding of the chemistry and biology of boronic acids continues to grow, so too will their impact on the discovery and development of new and innovative medicines. The continued exploration of their diverse chemical reactivity and biological activities promises to unlock even more therapeutic opportunities in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-Methoxybenzeneboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals